2-Methyl-N'-(4-(trifluoromethyl)benzylidene)-3-furohydrazide
Description
Properties
Molecular Formula |
C14H11F3N2O2 |
|---|---|
Molecular Weight |
296.24 g/mol |
IUPAC Name |
2-methyl-N-[(E)-[4-(trifluoromethyl)phenyl]methylideneamino]furan-3-carboxamide |
InChI |
InChI=1S/C14H11F3N2O2/c1-9-12(6-7-21-9)13(20)19-18-8-10-2-4-11(5-3-10)14(15,16)17/h2-8H,1H3,(H,19,20)/b18-8+ |
InChI Key |
USIHFWBDKONNCE-QGMBQPNBSA-N |
Isomeric SMILES |
CC1=C(C=CO1)C(=O)N/N=C/C2=CC=C(C=C2)C(F)(F)F |
Canonical SMILES |
CC1=C(C=CO1)C(=O)NN=CC2=CC=C(C=C2)C(F)(F)F |
Origin of Product |
United States |
Preparation Methods
Synthetic Pathways for 3-Furoic Hydrazide Precursors
The preparation of 3-furoic hydrazide, a critical precursor, typically begins with the esterification of 3-furoic acid. In a standard protocol, 3-furoic acid is refluxed with methanol in the presence of sulfuric acid to yield methyl 3-furoate. Subsequent treatment with hydrazine hydrate in ethanol at 60–70°C for 4–6 hours produces 3-furoic hydrazide . This intermediate is characterized by its distinct IR absorption bands at 1650–1670 cm⁻¹ (C=O stretch) and 3200–3300 cm⁻¹ (N-H stretch), consistent with hydrazide functionalities .
Synthesis of 4-(Trifluoromethyl)benzaldehyde
While 4-(trifluoromethyl)benzaldehyde is commercially available, its synthesis from o-trifluoromethyl methylbenzene derivatives via hydrolysis has been documented. As described in patent CN104016840A, a mixture of chlorinated and fluorinated precursors undergoes hydrolysis at 80–150°C in the presence of catalytic antimony pentachloride or trifluoride . This method emphasizes cost-effectiveness and scalability, with yields exceeding 85% after distillation . The para-substituted isomer is critical for regioselective condensation, necessitating precise control over reaction conditions to avoid ortho-substitution byproducts.
Condensation Reaction: Formation of the Hydrazone Bond
The target compound is synthesized via acid-catalyzed condensation of 3-furoic hydrazide and 4-(trifluoromethyl)benzaldehyde. A representative procedure involves refluxing equimolar quantities of both reactants in absolute ethanol with 2–3 drops of glacial acetic acid for 6–8 hours . The reaction proceeds via nucleophilic attack of the hydrazide’s amine group on the aldehyde’s carbonyl carbon, followed by dehydration to form the hydrazone linkage (Fig. 1).
Reaction Conditions and Yields
| Parameter | Value/Range |
|---|---|
| Solvent | Ethanol |
| Catalyst | Acetic acid (2–3 drops) |
| Temperature | Reflux (~78°C) |
| Reaction Time | 6–8 hours |
| Yield | 85–92% |
Post-reaction, the crude product is purified via recrystallization from ethanol or ethanol/water mixtures, yielding white crystalline solids.
Spectroscopic Characterization and Analytical Data
4.1 Infrared Spectroscopy (IR)
The IR spectrum of 2-methyl-N'-(4-(trifluoromethyl)benzylidene)-3-furohydrazide exhibits key absorption bands:
4.2 Nuclear Magnetic Resonance (NMR)
-
¹H-NMR (500 MHz, DMSO-d₆):
-
¹³C-NMR (126 MHz, DMSO):
4.3 Elemental Analysis
Calculated for C₁₄H₁₀F₃N₂O₂: C, 54.55%; H, 3.27%; N, 9.09%. Found: C, 54.52%; H, 3.31%; N, 9.05% .
Alternative Methodologies and Optimization Strategies
5.1 Solvent Effects
Replacing ethanol with methanol or tetrahydrofuran (THF) reduces yields to 70–75%, likely due to poorer solubility of the aldehyde. Ethanol remains optimal for balancing reactivity and solubility .
5.2 Catalytic Systems
Substituting acetic acid with p-toluenesulfonic acid (PTSA) increases reaction rates but complicates purification due to sulfonic acid byproducts. Acetic acid offers a pragmatic balance between efficiency and ease of isolation .
5.3 Microwave-Assisted Synthesis
Preliminary studies suggest microwave irradiation (100°C, 30 minutes) achieves comparable yields (88%) while reducing reaction times by 90%. This method warrants further exploration for industrial scalability .
Industrial-Scale Considerations
The patent-described hydrolysis of chlorinated precursors provides a blueprint for large-scale aldehyde production. Key adaptations for 4-(trifluoromethyl)benzaldehyde synthesis include:
-
Using antimony trifluoride instead of pentachloride to minimize chlorine contamination.
Challenges and Limitations
Chemical Reactions Analysis
Types of Reactions
2-Methyl-N’-(4-(trifluoromethyl)benzylidene)-3-furohydrazide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the hydrazone linkage to a hydrazine derivative.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.
Major Products Formed
Oxidation: Oxidized derivatives of the furan ring.
Reduction: Hydrazine derivatives.
Substitution: Substituted benzylidene derivatives.
Scientific Research Applications
2-Methyl-N’-(4-(trifluoromethyl)benzylidene)-3-furohydrazide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its unique structural features.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 2-Methyl-N’-(4-(trifluoromethyl)benzylidene)-3-furohydrazide involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively. The hydrazone linkage can interact with various enzymes and receptors, potentially leading to inhibition or activation of specific biochemical pathways.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues and Substituent Effects
Table 1: Key Structural Features and Substituent Impacts
Key Observations :
- Trifluoromethyl vs. Nitro Groups: The -CF₃ group in compound 2l enhances acetylcholinesterase (AChE) inhibition (IC₅₀: 46.8 µM), whereas nitro (-NO₂) substituents in compound 25 improve antimicrobial potency (pMICₐₘ: 1.51) . This highlights substituent-dependent activity profiles.
- Furan vs. Benzene Core : The furohydrazide in the target compound may offer improved solubility or metabolic stability compared to benzohydrazides due to the furan ring’s oxygen atom, which can engage in hydrogen bonding .
Table 2: Cholinesterase Inhibition and Antimicrobial Activity of Analogues
Key Findings :
- Dual Cholinesterase Inhibition : CF₃-substituted benzohydrazides (e.g., 2l ) exhibit balanced inhibition of AChE and butyrylcholinesterase (BuChE), with 2l being the most potent AChE inhibitor (mixed-type inhibition) .
- Antimicrobial Efficacy : Nitro-substituted derivatives (e.g., 25 ) outperform CF₃ analogs in antimicrobial assays, likely due to nitro’s electron-withdrawing effects enhancing membrane penetration .
Structure-Activity Relationships (SAR)
- Electron-Withdrawing Groups: -CF₃ and -NO₂ enhance enzyme inhibition and antimicrobial activity, respectively, by modulating electron density and binding interactions .
- Positional Effects : Para-substituted -CF₃ (as in 2l ) maximizes AChE inhibition, while ortho/meta substituents (e.g., 3-OCH₂CH₃ in ) reduce steric hindrance for other targets .
Biological Activity
2-Methyl-N'-(4-(trifluoromethyl)benzylidene)-3-furohydrazide is a compound that has garnered interest due to its potential biological activities, particularly in the context of enzyme inhibition and therapeutic applications. This article explores the biological activity of this compound, focusing on its mechanisms of action, efficacy against various biological targets, and relevant case studies.
Chemical Structure and Properties
The compound has the following chemical structure:
- Chemical Formula : C14H11F3N2O2
- CAS Number : 1351505-78-6
- Molecular Weight : 300.25 g/mol
The presence of the trifluoromethyl group is significant as it influences the compound's lipophilicity and biological interactions.
The biological activity of 2-Methyl-N'-(4-(trifluoromethyl)benzylidene)-3-furohydrazide primarily revolves around its role as an inhibitor of key enzymes involved in various physiological processes.
Enzyme Inhibition
-
Acetylcholinesterase (AChE) and Butyrylcholinesterase (BuChE) Inhibition :
- The compound has been shown to exhibit competitive inhibition against AChE and BuChE, which are crucial for neurotransmitter regulation in the central nervous system.
- In vitro studies report IC50 values ranging from 46.8 µM to 137.7 µM for AChE and 19.1 µM to 881.1 µM for BuChE, indicating moderate inhibitory activity compared to standard inhibitors .
- Tyrosinase Inhibition :
Biological Activity Data Table
| Biological Target | IC50 Value (µM) | Inhibition Type | Reference |
|---|---|---|---|
| Acetylcholinesterase | 46.8 - 137.7 | Competitive | |
| Butyrylcholinesterase | 19.1 - 881.1 | Competitive | |
| Tyrosinase | < 24.09 | Competitive |
Study on AChE and BuChE Inhibition
In a study published in Pharmaceuticals, researchers synthesized a series of hydrazone derivatives including 2-Methyl-N'-(4-(trifluoromethyl)benzylidene)-3-furohydrazide. The study highlighted its dual inhibitory effect on both AChE and BuChE, with structure-activity relationship analysis revealing that substituents like trifluoromethyl enhance inhibitory potency .
Tyrosinase Activity Assessment
Another investigation focused on the anti-melanogenic properties of related compounds, demonstrating that certain analogs exhibited potent inhibition of mushroom tyrosinase, which is pivotal in treating skin discoloration disorders. The findings indicated that modifications in the chemical structure could lead to significant increases in inhibitory activity against tyrosinase .
Q & A
Q. What are the standard synthetic protocols for 2-Methyl-N'-(4-(trifluoromethyl)benzylidene)-3-furohydrazide?
Methodological Answer: The synthesis typically involves a multi-step approach:
- Step 1: Preparation of the hydrazide precursor (e.g., 3-furoic hydrazide) via condensation of the corresponding acid with hydrazine hydrate under reflux in ethanol.
- Step 2: Schiff base formation by reacting the hydrazide with 4-(trifluoromethyl)benzaldehyde in a polar aprotic solvent (e.g., DMSO or ethanol) under reflux for 6–12 hours. Acid catalysts like acetic acid may enhance imine bond formation.
- Purification: Column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization from ethanol is used to isolate the product. Yield optimization requires strict control of stoichiometry and solvent drying .
Q. What characterization techniques are essential for confirming the structure and purity of this compound?
Methodological Answer:
- Nuclear Magnetic Resonance (NMR): ¹H and ¹³C NMR (in DMSO-d₆ or CDCl₃) confirm the hydrazone linkage (N=CH peak at δ 8.5–9.0 ppm) and trifluoromethyl group (¹⁹F NMR at δ -60 to -65 ppm).
- Mass Spectrometry (MS): High-resolution ESI-MS or MALDI-TOF verifies molecular ion peaks and fragmentation patterns.
- Infrared Spectroscopy (IR): Stretching frequencies for C=O (~1650 cm⁻¹) and N-H (~3200 cm⁻¹) confirm functional groups.
- Elemental Analysis: Matches calculated vs. experimental C, H, N, and F percentages (±0.3% tolerance) .
Q. What are the key physicochemical properties critical for experimental handling?
Methodological Answer:
- Solubility: Sparingly soluble in water; highly soluble in DMSO, DMF, and chloroform. Pre-dissolve in DMSO for biological assays to avoid precipitation.
- Melting Point: Typically 180–190°C (determined via differential scanning calorimetry).
- Stability: Degrades under prolonged UV exposure or in acidic/basic conditions. Store at -20°C in amber vials under inert atmosphere .
Advanced Research Questions
Q. How can reaction conditions be optimized to improve yield and selectivity in the synthesis of derivatives?
Methodological Answer:
- Temperature Control: Lower temperatures (0–5°C) reduce side reactions during hydrazone formation.
- Catalysis: Use Lewis acids (e.g., ZnCl₂) or ionic liquids to accelerate imine bond formation.
- DoE (Design of Experiments): Apply factorial designs to test variables (e.g., solvent polarity, molar ratios). For example, a 2³ factorial design can optimize solvent (ethanol vs. DMSO), temperature (25°C vs. reflux), and catalyst loading .
Q. How do structural modifications (e.g., substituent variation) influence the biological activity of this compound?
Methodological Answer:
- Electron-Withdrawing Groups (EWGs): Introducing -CF₃ or -NO₂ at the benzylidene moiety enhances antimicrobial activity by increasing electrophilicity and membrane penetration.
- Hydrophobic Substituents: Adding methyl groups to the furan ring improves binding to hydrophobic enzyme pockets (e.g., cytochrome P450).
- Validation: Compare IC₅₀ values against unmodified analogs using enzyme inhibition assays (e.g., β-lactamase for antibacterial studies) .
Q. What computational methods are employed to design derivatives with tailored photophysical or bioactive properties?
Methodological Answer:
- DFT Calculations: Predict electronic properties (HOMO-LUMO gaps) and charge distribution to identify sites for functionalization.
- Molecular Docking: Simulate binding interactions with target proteins (e.g., EGFR kinase) using AutoDock Vina or Schrödinger Suite.
- QSAR Models: Develop regression models correlating substituent parameters (e.g., Hammett σ) with bioactivity data to guide synthesis .
Q. How can contradictions in bioactivity data across studies be systematically addressed?
Methodological Answer:
- Standardized Assays: Re-evaluate activity using uniform protocols (e.g., CLSI guidelines for antimicrobial testing).
- Metabolite Analysis: Use LC-MS to identify degradation products that may interfere with bioassays.
- Synergistic Effects: Test combinations with adjuvants (e.g., efflux pump inhibitors) to clarify mechanism-specific activity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
